Methyl 5-butanoyl-2,4-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-butanoyl-2,4-dihydroxybenzoate is a chemical compound with the molecular formula C12H14O5 It is a derivative of methyl 2,4-dihydroxybenzoate, featuring a butanoyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butanoyl-2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The butanoyl group is then introduced at the 5-position through an acylation reaction using butanoyl chloride and a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-butanoyl-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-butanoyl-2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-butanoyl-2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Lacks the butanoyl group, making it less hydrophobic.
Methyl 2,5-dihydroxybenzoate: Similar structure but different substitution pattern, leading to different reactivity and properties.
Uniqueness
Methyl 5-butanoyl-2,4-dihydroxybenzoate is unique due to the presence of the butanoyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and can influence its interactions and applications .
Properties
CAS No. |
34239-91-3 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 5-butanoyl-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-3-4-9(13)7-5-8(12(16)17-2)11(15)6-10(7)14/h5-6,14-15H,3-4H2,1-2H3 |
InChI Key |
DRXHVGYNPHOVFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.